Norethisterone acetate oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Alpha-ethynyl-19-nortestosterone acetate oxime is a synthetic steroidal compound known for its potent progestational activity. It is a derivative of norethisterone, a well-known progestin used in various hormonal therapies . This compound has garnered interest due to its enhanced stability and bioavailability compared to its parent compound.
Vorbereitungsmethoden
The synthesis of 17-Alpha-ethynyl-19-nortestosterone acetate oxime involves several steps. The starting material, norethisterone, undergoes acetylation to form norethisterone acetate. This intermediate is then subjected to oximation, where hydroxylamine is used to introduce the oxime group. The reaction conditions typically involve the use of an organic solvent such as ethanol or methanol, and the reaction is carried out under reflux . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
17-Alpha-ethynyl-19-nortestosterone acetate oxime undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxime group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
17-Alpha-ethynyl-19-nortestosterone acetate oxime has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroidal chemistry and synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and hormone receptor interactions.
Medicine: It is investigated for its potential use in hormonal therapies, including contraception and treatment of hormonal disorders.
Industry: The compound is used in the development of new pharmaceutical formulations and as a standard in quality control processes
Wirkmechanismus
The mechanism of action of 17-Alpha-ethynyl-19-nortestosterone acetate oxime involves its interaction with progesterone receptors. Upon binding to these receptors, the compound modulates the transcription of target genes involved in reproductive and metabolic processes. This modulation leads to the desired progestational effects, such as inhibition of ovulation and regulation of menstrual cycles .
Vergleich Mit ähnlichen Verbindungen
17-Alpha-ethynyl-19-nortestosterone acetate oxime is compared with other similar compounds such as:
Norethisterone: While both compounds have progestational activity, 17-Alpha-ethynyl-19-nortestosterone acetate oxime has enhanced stability and bioavailability.
Levonorgestrel: Another synthetic progestin, levonorgestrel, is widely used in contraceptives. it differs in its chemical structure and pharmacokinetic properties.
Norelgestromin: This compound is a derivative of norethisterone and is used in transdermal contraceptive patches.
The uniqueness of 17-Alpha-ethynyl-19-nortestosterone acetate oxime lies in its specific chemical modifications, which confer improved pharmacological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
20799-24-0 |
---|---|
Molekularformel |
C22H29NO3 |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxyimino-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H29NO3/c1-4-22(26-14(2)24)12-10-20-19-7-5-15-13-16(23-25)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20,25H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
SCTDPGXGNWEFNF-ZCPXKWAGSA-N |
Isomerische SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=NO)CC[C@H]34)C)C#C |
Kanonische SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=NO)CCC34)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.